2-{Hydroxy[(pyridin-3-yl)amino]methylidene}-2,3-dihydropyridin-3-one
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Overview
Description
2-{Hydroxy[(pyridin-3-yl)amino]methylidene}-2,3-dihydropyridin-3-one is a complex organic compound with the molecular formula C11H9N3O2 and a molecular weight of 215.21 g/mol . This compound features a pyridine ring and a dihydropyridinone structure, making it a significant molecule in various chemical and biological research fields.
Preparation Methods
The synthesis of 2-{Hydroxy[(pyridin-3-yl)amino]methylidene}-2,3-dihydropyridin-3-one typically involves the condensation of 3-aminopyridine with 3-hydroxy-2-pyridinecarboxaldehyde under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is then heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
2-{Hydroxy[(pyridin-3-yl)amino]methylidene}-2,3-dihydropyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Scientific Research Applications
2-{Hydroxy[(pyridin-3-yl)amino]methylidene}-2,3-dihydropyridin-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-{Hydroxy[(pyridin-3-yl)amino]methylidene}-2,3-dihydropyridin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
2-{Hydroxy[(pyridin-3-yl)amino]methylidene}-2,3-dihydropyridin-3-one can be compared with similar compounds such as:
2-Hydroxy-2-(pyridin-3-yl)acetonitrile: This compound has a similar pyridine structure but differs in its functional groups, leading to different chemical and biological properties.
2-Amino-3-hydroxypyridine: This compound shares the pyridine ring but has different substituents, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities .
Properties
IUPAC Name |
3-hydroxy-N-pyridin-3-ylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-9-4-2-6-13-10(9)11(16)14-8-3-1-5-12-7-8/h1-7,15H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDVBOBMYKNVEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=C(C=CC=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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